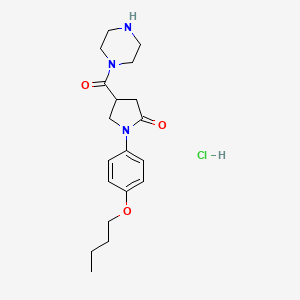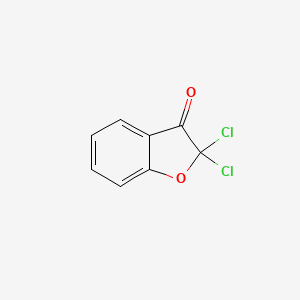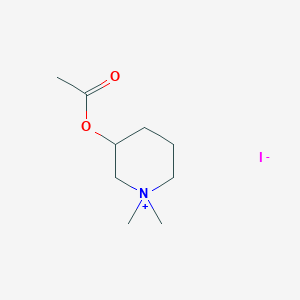
Hydrazinecarbothioamide, 2-(1-(4-methyl-2-(5-nitro-2-furanylethenyl)-5-thiazolyl)ethylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazinecarbothioamide, 2-(1-(4-methyl-2-(5-nitro-2-furanylethenyl)-5-thiazolyl)ethylidene)- is a complex organic compound that features a unique combination of functional groups, including a hydrazinecarbothioamide moiety, a nitrofuran ring, and a thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarbothioamide, 2-(1-(4-methyl-2-(5-nitro-2-furanylethenyl)-5-thiazolyl)ethylidene)- typically involves multi-step organic reactions. The starting materials often include hydrazine derivatives, thioamides, and nitrofuran compounds. The reaction conditions may involve:
Condensation reactions: Combining hydrazinecarbothioamide with aldehydes or ketones under acidic or basic conditions.
Cyclization reactions: Formation of the thiazole ring through cyclization of appropriate precursors.
Nitration reactions: Introduction of the nitro group into the furan ring using nitrating agents like nitric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrazinecarbothioamide, 2-(1-(4-methyl-2-(5-nitro-2-furanylethenyl)-5-thiazolyl)ethylidene)- can undergo various chemical reactions, including:
Oxidation: The nitrofuran ring can be oxidized to form different oxidation products.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the thiazole and furan rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts for condensation and cyclization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation of the furan ring can lead to various oxidized products.
Applications De Recherche Scientifique
Hydrazinecarbothioamide, 2-(1-(4-methyl-2-(5-nitro-2-furanylethenyl)-5-thiazolyl)ethylidene)- has several scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial or anticancer agent due to its unique structural features.
Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic compounds.
Mécanisme D'action
The mechanism of action of Hydrazinecarbothioamide, 2-(1-(4-methyl-2-(5-nitro-2-furanylethenyl)-5-thiazolyl)ethylidene)- involves interaction with molecular targets such as enzymes or receptors. The nitrofuran and thiazole rings may play a crucial role in binding to these targets, leading to biological effects such as inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydrazinecarbothioamide derivatives: Compounds with similar hydrazinecarbothioamide moieties.
Nitrofuran derivatives: Compounds containing the nitrofuran ring.
Thiazole derivatives: Compounds with thiazole rings.
Uniqueness
Hydrazinecarbothioamide, 2-(1-(4-methyl-2-(5-nitro-2-furanylethenyl)-5-thiazolyl)ethylidene)- is unique due to its combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
40236-09-7 |
|---|---|
Formule moléculaire |
C13H13N5O3S2 |
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
[(Z)-1-[4-methyl-2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1,3-thiazol-5-yl]ethylideneamino]thiourea |
InChI |
InChI=1S/C13H13N5O3S2/c1-7-12(8(2)16-17-13(14)22)23-10(15-7)5-3-9-4-6-11(21-9)18(19)20/h3-6H,1-2H3,(H3,14,17,22)/b5-3+,16-8- |
Clé InChI |
XSFWRVABMDKTPI-WEXCSPEVSA-N |
SMILES isomérique |
CC1=C(SC(=N1)/C=C/C2=CC=C(O2)[N+](=O)[O-])/C(=N\NC(=S)N)/C |
SMILES canonique |
CC1=C(SC(=N1)C=CC2=CC=C(O2)[N+](=O)[O-])C(=NNC(=S)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-yl acetate](/img/structure/B14673851.png)
![Benzene, 1-chloro-4-[(phenylmethyl)seleno]-](/img/structure/B14673855.png)




![[2-(Benzylsulfanyl)ethyl]benzene](/img/structure/B14673880.png)
![Silane, [bis(phenylthio)methyl]trimethyl-](/img/structure/B14673881.png)






